molecular formula C11H11NO3 B1604349 Ethyl 2-(3-cyanophenoxy)acetate CAS No. 55197-25-6

Ethyl 2-(3-cyanophenoxy)acetate

Cat. No.: B1604349
CAS No.: 55197-25-6
M. Wt: 205.21 g/mol
InChI Key: ISWSRQNCRDFATO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenoxy)acetate is an organic compound with the molecular formula C11H11NO3. It is an ester derivative of acetic acid and is characterized by the presence of a cyanophenoxy group attached to the ethyl acetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-cyanophenoxy)acetate can be synthesized through the reaction of ethyl bromoacetate with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 50°C) for 24 hours . The mixture is then extracted with ethyl acetate and washed with saturated brine, followed by drying over sodium sulfate and concentration to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form 3-cyanophenoxyacetic acid and ethanol.

    Reduction: Reduction of the nitrile group forms 3-aminophenoxyacetic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-cyanophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyanophenoxy)acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The nitrile group can be reduced to form an amine, which can participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Ethyl 2-(3-cyanophenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-cyanophenoxy)acetate: Similar structure but with the nitrile group in the para position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(3-aminophenoxy)acetate: Similar structure but with an amine group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and nitrile functional groups, which provide versatility in chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(3-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSRQNCRDFATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640800
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-25-6
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (14.7 g, 88.1 mmol) was added dropwise to a suspension of potassium carbonate (12.8 g, 92.3 mmol) and 3-hydroxybenzonitrile (10.0 g, 83.9 mmol) in THF (50 mL) at room temperature, and the mixture was stirred at 50° C. for 24 hr. The mixture was extracted with ethyl acetate and saturated aqueous ammonium chloride solution, and the organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated to give the title compound as a pale-yellow powder (17.5 g, 99%).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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